Isoglobotetraose

Glycomics Analytical Chemistry Structural Biology

Researchers relying on globotetraose standards risk misidentifying isoglobo-series glycans - the α1→3 vs α1→4 Gal linkage yields distinct chromatographic and immunological profiles. Isoglobotetraose (iGb4, CAS 75645-26-0), supplied at ≥95% purity, eliminates this ambiguity. • Baseline-resolved from globotetraose on graphitized carbon LC-MS - definitive retention time and MS/MS library construction. • Specifically recognized by natural human anti-Galili IgM antibodies - critical for xenotransplantation diagnostic assay development. • Validated glycosyltransferase substrate for isoglobo-series neoglycoconjugate synthesis. Standard packaging available; inquire for bulk quantities.

Molecular Formula C26H45NO21
Molecular Weight 707.62
CAS No. 75645-26-0
Cat. No. B594378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoglobotetraose
CAS75645-26-0
SynonymsGalNAcβ1-3Galα1-3Galβ1-4Glc
Molecular FormulaC26H45NO21
Molecular Weight707.62
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoglobotetraose Structure and Core Definition


Isoglobotetraose (iGb4, CAS 75645-26-0) is a tetrasaccharide with the sequence GalNAcβ1→3Galα1→3Galβ1→4Glc, representing the oligosaccharide moiety of isoglobo-series glycosphingolipids (GSLs) found in mammalian cell membranes [1]. As an integral component of isogloboside, it is distinguished from its closest structural analog, globotetraose (GalNAcβ1→3Galα1→4Galβ1→4Glc), by a single anomeric linkage difference in the galactose α1→3Gal versus α1→4Gal bond . This subtle alteration in glycan topology defines distinct molecular recognition profiles and necessitates careful differentiation in both analytical and functional studies.

Isoglobotetraose vs. Globotetraose Substitution Risk


Generic substitution of Isoglobotetraose (iGb4) with its commercially available analog Globotetraose (Gb4) is scientifically invalid due to profound differences in molecular recognition and analytical behavior. These two isomeric tetrasaccharides, differing only in a single glycosidic linkage (Galα1→3Gal vs. Galα1→4Gal), exhibit distinct retention times on graphitized carbon chromatography [1], produce unique diagnostic MS/MS fragmentation patterns [1], and display divergent immunological profiles, with iGb4 recognized by natural human IgM antibodies while Gb4 shows minimal binding . In biological contexts, their respective ceramide conjugates function as receptors for distinct Shiga toxin subtypes, with globotetraosylceramide (Gb4Cer) serving as the preferred receptor for Stx2e, while the isoglobotetraosylceramide receptor profile is less defined, underscoring the need for precise compound selection in toxin neutralization and cell adhesion studies [2].

Isoglobotetraose Differentiation Evidence


Chromatographic Resolution of iGb4 vs. Gb4

Isoglobotetraose and globotetraose are baseline-resolved using graphitized carbon liquid chromatography (LC). This separation is critical for distinguishing the two isomers, which differ by a single glycosidic linkage (α1→3 vs. α1→4) [1]. The method's resolution capacity allows for confident identification and quantification of these glycans in complex biological mixtures without the need for derivatization, providing a direct, quantitative readout of structural isomerism that is impossible to achieve by mass alone [2].

Glycomics Analytical Chemistry Structural Biology

Diagnostic MS/MS Fragmentation Patterns

Tandem mass spectrometry (MS/MS) provides a definitive, sequence-specific fingerprint that differentiates Isoglobotetraose from its globo-series counterpart. The MS/MS spectra reveal unique diagnostic cross-ring fragment ions that are directly linked to the linkage position [1]. Specifically, the presence of (0,2)A-type cross-ring fragments is characteristic of glycans with a 4-substituted galactose, such as in globotetraose, and these fragments are either absent or present in different relative abundances in the spectrum of Isoglobotetraose, which features a 3-substituted galactose [2].

Mass Spectrometry Glycan Sequencing Structural Elucidation

Enzymatic Synthesis Yield Comparison

A multi-enzyme synthesis system utilizing β-1,3-N-acetylgalactosaminyltransferase and a UDP-GalNAc regeneration cycle enables the efficient production of both isoglobotetraose and globotetraose [1]. The study reports that multiple-enzyme synthesis of either globotetraose or isoglobotetraose was achieved with relatively high yields, but it does not provide direct numerical yield data (e.g., percentage conversion or mg/mL) for a head-to-head comparison [2]. The enzyme system's broad acceptor specificity allows for the synthesis of both isomers, and the method's efficiency is context-dependent on the specific reaction setup and purification steps [3].

Enzymatic Synthesis Glycobiology Biotechnology

Human IgM Antibody Recognition

Isoglobotetraose (iGb4) is specifically recognized by natural IgM antibodies present in human serum, a key immunological difference compared to its analog globotetraose, which shows minimal to no IgM binding . This differential recognition is attributed to the unique α1→3Gal linkage in iGb4, which forms part of the Galili antigen epitope, a major xenoantigen responsible for acute immune rejection in xenotransplantation . While direct quantitative binding affinity data (e.g., Kd values) for this specific IgM-iGb4 interaction are not provided in the available literature, the qualitative difference in antibody recognition is well-documented and serves as a critical functional distinction between the two tetrasaccharides.

Immunology Glycobiology Xenotransplantation

Isoglobotetraose Application Scenarios


Structural Confirmation in Glycomics

Procure Isoglobotetraose as an authentic analytical standard to establish retention time and MS/MS spectral libraries on graphitized carbon LC-MS systems. This application directly leverages the documented baseline chromatographic separation and distinct fragmentation patterns of iGb4 relative to globotetraose, enabling unambiguous identification and quantification of isoglobo-series glycans released from biological GSLs or synthesized in enzymatic reactions [1].

Anti-Galili Antibody Assay Development

Utilize Isoglobotetraose conjugated to carrier proteins (e.g., BSA) or surface platforms to develop ELISA or SPR assays for detecting and quantifying natural human IgM antibodies specific to the Galili antigen. This application is grounded in the evidence that iGb4, but not globotetraose, is recognized by these clinically relevant antibodies, making it a critical component for xenotransplantation research and diagnostic assay development .

Enzymatic Synthesis Optimization

Employ Isoglobotetraose as a substrate or product standard in studies aimed at characterizing the activity and specificity of glycosyltransferases, such as β-1,3-N-acetylgalactosaminyltransferases. The compound's established synthesis via multi-enzyme systems provides a benchmark for developing and optimizing in vitro glycan synthesis platforms for the isoglobo-series, enabling the production of structurally defined neoglycoconjugates [2].

Cell Adhesion and Pathogen Receptor Studies

Use Isoglobotetraose and its conjugates as soluble inhibitors or probes in cell adhesion assays to investigate the role of isoglobo-series GSLs as receptors for pathogens or endogenous lectins. Given the differential receptor activity of the globo-series for Shiga toxins, specifically Isoglobotetraose's globo-series counterpart (Gb4Cer) being a receptor for Stx2e, this scenario highlights the need for iGb4 to precisely dissect the contribution of the isoglobo-series branch in recognition processes where a single linkage shift dictates binding outcome [3].

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